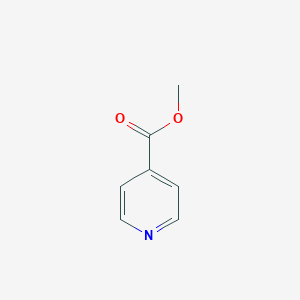

3'-Amino-2'-hydroxyacetophenone hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including acetylation, methylation, and rearrangement processes. For instance, the synthesis of 4-Chloro-2-hydroxyacetophenone starts with 3-aminophenol, which undergoes acetylation and methylation, followed by a Fries rearrangement to yield N-(4-acetyl-3-hydroxyphenyl)acetamide. This intermediate is then deacetylated and subjected to diazotization and the Sandmeyer reaction, resulting in an overall yield of about 44% . Similarly, the synthesis of 3-hydroxy-2-oxindole derivatives is achieved through a palladium-catalyzed tandem C–H cycloaddition and oxidation of α-aminoacetophenone, indicating the potential for complex reactions involving aminoacetophenone derivatives .

Molecular Structure Analysis

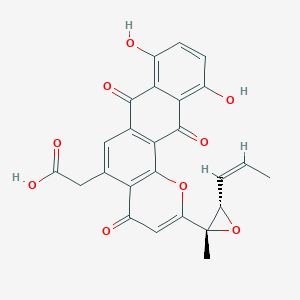

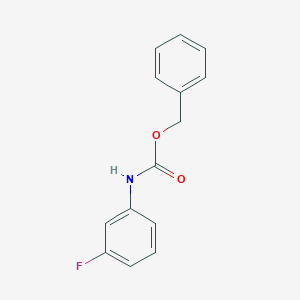

The molecular structure of 3'-Amino-2'-hydroxyacetophenone hydrochloride can be inferred to contain an amino group and a hydroxy group attached to an acetophenone backbone. The presence of these functional groups suggests that the compound could participate in various chemical reactions, such as cycloaddition and oxidation, similar to the reactions observed in the synthesis of 3-hydroxy-2-oxindole derivatives .

Chemical Reactions Analysis

The chemical reactions involving aminoacetophenone derivatives can be complex. For example, the formation of 2-aminoacetophenone in wines is believed to occur through oxidative degradation of indole-3-acetic acid after sulfuration, proceeding via intermediates such as 3-(2-formylaminophenyl)-3-oxopropionic acid and 2-formamidoacetophenone . This suggests that 3'-Amino-2'-hydroxyacetophenone hydrochloride could also undergo similar oxidative degradation reactions under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3'-Amino-2'-hydroxyacetophenone hydrochloride are not directly discussed in the provided papers, the properties of similar compounds can be indicative. For instance, the solubility, melting point, and reactivity of the compound would be influenced by the presence of the amino and hydroxy groups. The compound's ability to form salts, such as the hydrochloride form, would affect its solubility in water and other solvents. The papers suggest that the compound could be synthesized and manipulated through various chemical reactions, which would be essential for its practical applications .

科学研究应用

合成应用

- 衍生物的合成: 3'-氨基-2'-羟基苯乙酮盐酸盐用于合成各种化合物。例如,通过包括乙酰化、甲基化和弗里斯重排 (Teng Da-wei, 2011) 在内的一系列反应,它参与合成4-氯-2-羟基苯乙酮。另一个例子是它与三氯乙酰氰进行缩合反应,形成羟基芳基β-氨基-β-三氯甲基乙烯酮 (V. Sosnovskikh et al., 2000)。

材料科学和吸附研究

- 固定在表面上: 它已经固定在修饰有3-氨丙基三甲氧基硅烷的二氧化硅表面上,用于对Cu(II)、Ni(II)和Co(II)等金属离子的吸附研究。这种修饰对于理解这些金属离子在水溶液中的吸附和分离机制是重要的 (A. Cimen et al., 2015)。

有机化学和催化

- 催化反应: 在有机化学中,它用于铱催化的2'-羟基苯乙酮与醇在热力或微波条件下的烷基化反应,形成C-烷基化产物 (J. Hunter等,2017)。

生物化学和植物科学

- 植物中的植物抗生素: 在植物科学中,衍生物3-羟基苯乙酮作为康乃馨中的植物抗生素,对抗有害真菌氧气镰刀菌提供抗性 (P. Curir et al., 1996)。

药物应用

- 抗菌活性: 为潜在的抗菌应用合成了3'-氨基-2'-羟基苯乙酮盐酸盐的衍生物。例如,从中合成的各种嘧啶已经被评估其抗菌性能 (N. Srinath et al., 2011)。

安全和危害

属性

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWMUKIPTBQFPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332627 |

Source

|

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2'-hydroxyacetophenone hydrochloride | |

CAS RN |

90005-55-3 |

Source

|

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。